![molecular formula C6H9BrO2 B3258252 Ethyl 2-bromocyclopropanecarboxylate CAS No. 30223-81-5](/img/structure/B3258252.png)
Ethyl 2-bromocyclopropanecarboxylate
Overview
Description
Ethyl 2-bromocyclopropanecarboxylate is a chemical compound with the molecular formula C6H9BrO2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromocyclopropanecarboxylate is represented by the SMILES notationCCOC(=O)C1CC1Br
. The molecular weight is 193.04 . Physical And Chemical Properties Analysis
Ethyl 2-bromocyclopropanecarboxylate has a boiling point of 89-98 °C (under a pressure of 13 Torr) and a density of 1.585±0.06 g/cm3 (Predicted) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Biological Applications
- Ethyl 2-bromocyclopropanecarboxylate and similar compounds have been used in the synthesis of bromophenol derivatives with cyclopropyl moieties. These derivatives have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are important in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Reactions and Mechanisms
- This compound has been involved in studies of bromination and iodination of donor-acceptor cyclopropanes, providing insights into halogenation mechanisms and offering a pathway for synthesizing various halogenated compounds (Piccialli et al., 2002).
Oxidation and Polymerization Processes
- Ethyl 2-bromocyclopropanecarboxylate has been studied in oxidation reactions, such as its reaction with dimethyl sulphoxide, leading to different oxidation products based on its isomeric forms (Sato et al., 1977). It has also been used in enzymatic oxidative polymerization processes (Pang et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-bromocyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVRBIIIQJYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromocyclopropanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.